Ivermectin Impurity D, with the Chemical Abstracts Service number 102190-55-6, is a byproduct formed during the synthesis of ivermectin, an important broad-spectrum antiparasitic agent. Ivermectin itself is derived from the fermentation of the bacterium Streptomyces avermitilis and is widely used in both human and veterinary medicine. Ivermectin Impurity D is significant not only as a byproduct but also for its role in analytical chemistry and pharmaceutical development.
Ivermectin Impurity D is generated during the multi-step synthesis of ivermectin. The production process typically involves the fermentation of Streptomyces avermitilis, followed by various chemical modifications that lead to the formation of ivermectin and its impurities. This compound can be isolated and characterized using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Ivermectin Impurity D falls under the category of organic compounds, specifically as a derivative of macrolide antibiotics. Its molecular formula is , and it has a molecular weight of approximately 889.1 g/mol . It is classified as an impurity due to its formation during the synthesis of ivermectin.
The synthesis of Ivermectin Impurity D involves several complex chemical reactions. The primary synthetic route begins with precursor compounds such as 2,6-diaminopurine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The synthesis can be summarized in several steps:
The reaction conditions often involve controlled temperature and pressure settings, along with the use of organic solvents and catalysts to optimize yield while minimizing undesired byproducts .
The molecular structure of Ivermectin Impurity D features a complex arrangement characteristic of macrolide antibiotics. It includes multiple hydroxyl groups and a ketone functional group which differentiates it from its parent compound, ivermectin.
Ivermectin Impurity D can undergo various chemical reactions including oxidation, reduction, and substitution:
The specific conditions for these reactions can vary significantly based on the desired outcome. For example, oxidation may yield hydroxylated derivatives while reduction could lead to deoxygenated products.
The mechanism through which Ivermectin Impurity D operates differs from that of ivermectin itself. While ivermectin binds to glutamate-gated chloride channels in parasites leading to paralysis and death, Ivermectin Impurity D likely lacks significant antiparasitic activity due to structural modifications that alter its binding properties .
Ivermectin Impurity D typically appears as a white solid with a high degree of purity (>95%) when isolated .
Relevant analyses often include chromatographic techniques for purity assessment and structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Ivermectin Impurity D has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3